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Introduction
Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the biliary tract with a

generally poor prognosis due to limited therapeutic options for advanced-stage disease.[1] A

significant breakthrough in the treatment of a subset of intrahepatic cholangiocarcinoma (iCCA)

has been the development of targeted therapies against fibroblast growth factor receptor

(FGFR) aberrations.[2] Genetic alterations, particularly fusions involving FGFR2, are present in

approximately 10-20% of iCCA cases and act as oncogenic drivers.[2][3]

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of

FGFR isoforms 1, 2, and 3.[3][4] It functions as an ATP-competitive inhibitor, effectively

blocking FGFR signaling pathways and thereby inhibiting the proliferation and survival of

cancer cells with FGFR alterations.[4][5] Preclinical studies utilizing xenograft mouse models

have been instrumental in demonstrating the in vivo efficacy of INCB054828, providing a strong

rationale for its clinical development and eventual FDA approval for the treatment of patients

with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with

an FGFR2 fusion or other rearrangement.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing

an INCB054828 xenograft mouse model for cholangiocarcinoma research, aimed at guiding
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researchers in the preclinical evaluation of this and other FGFR inhibitors.

Signaling Pathway
The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell

proliferation, survival, migration, and angiogenesis.[6] In cholangiocarcinoma with FGFR2

fusions, the fusion proteins lead to ligand-independent dimerization and constitutive activation

of the FGFR kinase domain. This aberrant signaling activates downstream pathways, including

the RAS-RAF-MAPK and PI3K-AKT pathways, driving oncogenesis.[3] INCB054828 selectively

inhibits FGFR kinase activity, thereby blocking these downstream signaling cascades.[5]
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Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.
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Data Presentation
Preclinical studies have demonstrated the potent anti-tumor activity of INCB054828 in

cholangiocarcinoma xenograft models harboring FGFR alterations. The data consistently show

significant tumor growth inhibition in a dose-dependent manner.

Model
Treatment

Group

Dose

(mg/kg)
Schedule

Tumor

Growth

Inhibition

(%)

Observati

ons
Reference

AN3CA

(FGFR2

mut)

INCB0548

28
1 QD, PO 70

Well-

tolerated
[4]

AN3CA

(FGFR2

mut)

INCB0548

28
3 QD, PO 95

Well-

tolerated
[4]

AN3CA

(FGFR2

mut)

INCB0548

28
10 QD, PO

102

(regression

)

Well-

tolerated
[4]

KATOIII

(FGFR2

amp)

INCB0548

28
10 QD, PO 81

Well-

tolerated
[4]

NCI-H1581

(FGFR1

amp)

INCB0548

28
10 QD, PO 92

Well-

tolerated
[4]

QD: Once daily; PO: Oral gavage.

Experimental Protocols
Establishment of a Cholangiocarcinoma Patient-Derived
Xenograft (PDX) Model
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Patient-derived xenografts (PDXs) are valuable preclinical models as they closely recapitulate

the histopathological and molecular characteristics of the original patient tumor.[7][8]

Materials:

Freshly resected tumor tissue from a patient with cholangiocarcinoma (obtained with

informed consent and institutional review board approval).[9]

6-8 week old immunodeficient mice (e.g., NOD/SCID/Il2rg null (NSG) mice).[9]

Matrigel (Corning).

Surgical tools (scalpels, forceps).

Phosphate-buffered saline (PBS) with antibiotics.

Anesthesia (e.g., isoflurane).

Protocol:

Collect fresh tumor tissue from the patient in a sterile container with PBS on ice.

In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

Mince the tumor tissue into small fragments (approximately 1-2 mm³).

Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.[9]

Anesthetize the NSG mice.

Subcutaneously inject approximately 0.1-0.2 mL of the tumor fragment/Matrigel suspension

into the flank of each mouse.[9]

Monitor the mice for tumor growth. Palpate the injection site twice weekly.

Once tumors reach a certain size (e.g., 150-200 mm³), the mice are ready for efficacy

studies. Tumor volume can be calculated using the formula: V = (length × width²)/2.[7]
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For subsequent passages, established tumors can be excised, fragmented, and re-implanted

into new cohorts of mice.

In Vivo Efficacy Study of INCB054828
Materials:

Tumor-bearing mice (e.g., CCA PDX or cell line-derived xenograft models).

INCB054828 (pemigatinib).

Vehicle solution for drug formulation (e.g., as recommended by the manufacturer).

Oral gavage needles.

Calipers for tumor measurement.

Animal balance.

Protocol:

Once tumors in the xenograft models reach an average volume of 150-200 mm³, randomize

the mice into treatment and control groups (n=8-10 mice per group).

Record the initial tumor volume and body weight of each mouse.

Prepare the INCB054828 formulation at the desired concentrations (e.g., 1, 3, 10 mg/kg) in

the appropriate vehicle.

Administer INCB054828 or vehicle control to the respective groups via oral gavage once

daily.[4]

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[7]

Monitor the body weight and overall health of the mice 2-3 times per week as a measure of

toxicity.[7]

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor

volume of treated group at end of study / mean tumor volume of control group at end of

study)] x 100.

Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study of INCB054828 in a

cholangiocarcinoma xenograft model.
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Caption: Workflow for a preclinical efficacy study of INCB054828.
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Conclusion
The INCB054828 cholangiocarcinoma xenograft mouse model is a critical tool for preclinical

research. It allows for the in vivo evaluation of FGFR inhibitors, investigation of mechanisms of

action, and assessment of potential combination therapies. The protocols and information

provided herein offer a comprehensive guide for researchers working in this area, facilitating

the continued development of targeted therapies for this challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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